molecular formula C19H21N7O B2972014 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea CAS No. 1021213-61-5

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea

Cat. No. B2972014
CAS RN: 1021213-61-5
M. Wt: 363.425
InChI Key: AUNVUSPHNNGLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. The compound's unique chemical structure has led to investigations into its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action involves binding to the ATP-binding site of kinases, preventing their activity and downstream signaling. This inhibition can lead to cell death in cancer cells and has been shown to be effective in preclinical models.
Biochemical and Physiological Effects:
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea as a research tool is its specificity for certain kinases, allowing for targeted inhibition of specific signaling pathways. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity at higher doses.

Future Directions

There are several potential future directions for research involving 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea. One area of interest is the development of combination therapies with other kinase inhibitors or chemotherapeutic agents. Another potential direction is the investigation of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action and potential side effects.
In conclusion, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is a synthetic compound that has shown promise as a research tool for the inhibition of kinases and the development of new cancer therapies. Its unique chemical structure and specificity for certain kinases make it a valuable tool for scientific research, and future studies will continue to explore its potential applications.

Synthesis Methods

The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea involves several steps, including the reaction of 4-aminopyridine with 3-chloro-6-nitropyridazine to form 6-(pyridin-4-ylamino)pyridazin-3-amine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 1-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)pyridin-4-amine. Finally, this compound is reacted with p-tolyl isocyanate to form the final product, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea.

Scientific Research Applications

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been studied for its potential use in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer. 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to inhibit several kinases, including JAK2 and FLT3, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-2-4-15(5-3-14)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVUSPHNNGLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea

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